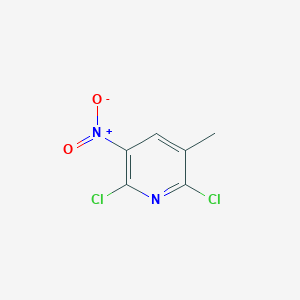

2,6-Dichloro-3-methyl-5-nitropyridine

Vue d'ensemble

Description

2,6-Dichloro-3-methyl-5-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3-methyl-5-nitropyridine is C6H4Cl2N2O2 . The InChI code is 1S/C6H4Cl2N2O2/c1-3-2-4 (10 (11)12)6 (8)9-5 (3)7/h2H,1H3 .Chemical Reactions Analysis

2,6-Dichloro-3-methyl-5-nitropyridine undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichloro-3-methyl-5-nitropyridine is 207.01 . The predicted boiling point is 323.5±37.0 °C . The density is 1.537 .Applications De Recherche Scientifique

Synthesis and Spectroscopic Analysis

The compound 2,6-Dichloro-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of various pyridine derivatives. Its derivatives have been extensively studied for their structural, spectroscopic, and optical properties. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from a related pyridine, was analyzed using X-ray diffraction, and its optical properties were explored through UV–vis absorption and fluorescence spectroscopy. The study revealed specific molecular interactions such as hydrogen bonding and aromatic π⋯π stacking interactions, which are significant in understanding the molecular conformation and reactivity of such compounds (Jukić et al., 2010).

Conformational Stability and Molecular Analysis

Detailed molecular studies have been conducted on derivatives of 2,6-Dichloro-3-methyl-5-nitropyridine to understand their conformational stability, vibrational properties, and electronic structures. Techniques like density functional theory (DFT) simulations, infrared absorption, and Raman spectroscopy have been used to investigate molecular stability, bond strength, and charge distribution. These studies are essential for comprehending the chemical reactivity and the potential applications of these compounds in various fields (Balachandran et al., 2012).

Reactivity and Chemical Synthesis

The reactivity of 2,6-Dichloro-3-methyl-5-nitropyridine derivatives is crucial in synthetic chemistry, especially in the formation of complex molecules like anticancer drugs. The synthesis processes often involve nucleophilic reactions, and the structural and reactivity aspects of these intermediates have been optimized for high yield and purity. Such studies are fundamental in the development of new pharmaceuticals and other biologically active compounds (Zhang et al., 2019).

Vibrational Spectroscopic Studies and Quantum Chemical Calculations

Comprehensive vibrational spectroscopic studies and quantum chemical calculations provide insights into the detailed electronic structure, molecular stability, and reactivity of 2,6-Dichloro-3-methyl-5-nitropyridine derivatives. These studies include molecular electrostatic potential maps, natural bond orbital analysis, and frontier molecular orbitals analysis, which are instrumental in understanding the intramolecular interactions and predicting the reactive sites of these molecules (Velraj et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2,6-dichloro-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDPPLSOTVMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483105 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-methyl-5-nitropyridine | |

CAS RN |

58596-88-6 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

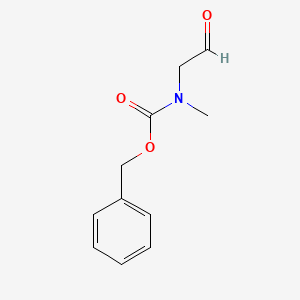

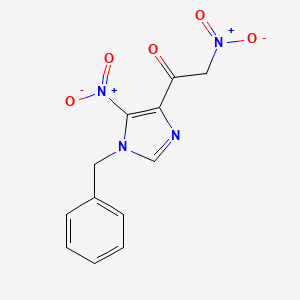

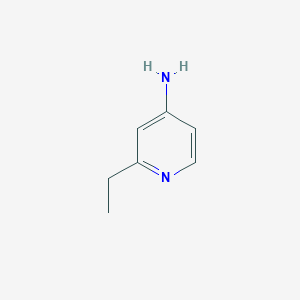

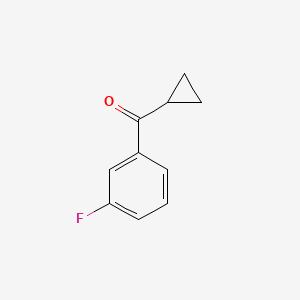

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)